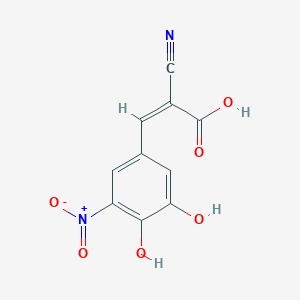

(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDDOLQEZBJWFZ-BHQIHCQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(/C#N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158069-71-7 | |

| Record name | 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation as the Core Reaction

The foundational step involves a Knoevenagel condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and a cyano-containing active methylene compound. For the target Z-isomer, malononitrile or cyanoacetic acid derivatives serve as nucleophiles. The reaction proceeds via a base-catalyzed mechanism, where the enolate intermediate attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.

Critical Parameters :

- Catalyst Selection : Early methods employed piperidine, but this led to piperidine-derived impurities (e.g., 0.5–1.5% in crude products). Modern approaches use ammonium acetate or glycine acetate to minimize side reactions.

- Solvent Systems : Ethanol and toluene are preferred for their ability to stabilize intermediates and facilitate azeotropic water removal.

Industrial-Scale Production Protocols

Continuous Flow Reactor Optimization

Industrial synthesis leverages continuous flow reactors to enhance yield and reproducibility. Key adjustments include:

- Temperature Control : Maintaining 70–80°C during condensation prevents premature crystallization.

- Residence Time : Extended reaction times (24+ hours) ensure complete conversion, as seen in protocols using ammonium acetate catalysis.

Example Workflow :

- Condensation : 3,4-Dihydroxy-5-nitrobenzaldehyde (50 g) and malononitrile (molar ratio 1:1.2) react in ethanol with ammonium acetate (0.5 eq) at 75–80°C.

- Dehydration : Azeotropic distillation removes water, shifting equilibrium toward product formation.

- Isomerization : Refluxing in acetic acid/toluene (4 hours) enriches the Z-isomer, followed by cooling to 5°C to precipitate crystals.

Purification and Stereochemical Control

Crystallization-Driven Z-Isomer Enrichment

The Z-isomer’s lower solubility in toluene allows selective crystallization. Post-reflux cooling (5°C over 3–5 hours) yields >98% Z-configuration purity.

Purification Table :

| Step | Conditions | Purity Increase |

|---|---|---|

| Initial Crystallization | Toluene, 5°C, 3–5 hr | 85% → 92% |

| Methanol Recrystallization | 60°C dissolution, slow cooling | 92% → 99.8% |

Comparative Analysis of Catalytic Systems

Base Catalysts and Impurity Profiles

| Catalyst | Yield (%) | Z-Isomer Purity (%) | Key Impurity |

|---|---|---|---|

| Piperidine | 78 | 85 | Piperidine adduct |

| Ammonium Acetate | 92 | 99.5 | <0.1% E-isomer |

| Glycine Acetate | 89 | 98.7 | Residual solvent |

Ammonium acetate outperforms traditional bases by avoiding nucleophilic side reactions, critical for pharmaceutical-grade synthesis.

Challenges in Scaling and Solutions

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can react with the cyano group in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

The compound’s potential biological activities, such as antioxidant and antimicrobial properties, make it a subject of interest in biological research. Studies are conducted to explore its effects on various biological systems and its potential as a therapeutic agent.

Medicine

Research in medicinal chemistry investigates the compound’s potential as a drug candidate. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in redox reactions, affecting cellular processes. The cyano group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Research Findings and Implications

Pharmaceutical Relevance : The Z-isomer’s presence above 0.1% in Entacapone formulations can trigger regulatory scrutiny, necessitating advanced chromatographic purification .

Crystallographic Studies : SHELX-refined structures reveal that the Z-isomer’s nitro group participates in bifurcated hydrogen bonds, unlike the E-isomer’s linear interactions .

Biological Activity

(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is an organic compound with significant potential in biological research due to its unique structural features and diverse functional groups. This article explores its biological activity, including antioxidant and antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6N2O6, with a molecular weight of 250.16 g/mol. The compound features a cyano group , two hydroxyl groups , and a nitro group attached to a phenyl ring, which contribute to its reactivity and biological activities .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The compound's hydroxyl groups play a pivotal role in scavenging free radicals, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties , showing effectiveness against a range of pathogens. Studies have highlighted its potential in combating bacterial infections, making it a candidate for further pharmacological exploration .

The mechanism of action of this compound involves interactions with specific molecular targets in biological systems. The presence of hydroxyl and nitro groups allows participation in redox reactions, influencing various cellular processes. The cyano group may interact with nucleophilic sites in biological molecules, leading to diverse biochemical effects .

Synthesis Methods

The synthesis of this compound typically employs the Knoevenagel condensation reaction. This involves the reaction between malononitrile and 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base like piperidine under reflux conditions .

Summary of Synthesis Route

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Malononitrile + 3,4-Dihydroxy-5-nitrobenzaldehyde | Reflux with piperidine | This compound |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity Study : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into its therapeutic applications .

Q & A

Q. How to analyze tautomeric equilibria involving the nitro and enolic groups?

- Methodological Answer :

- Variable-Temperature NMR : Monitor tautomerization kinetics in DMSO-d₆ at 25–80°C.

- UV-Vis Spectroscopy : Track absorbance shifts (e.g., λmax ~320 nm for nitro-enol tautomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.